molecular formula Al2Ho3 B14724339 CID 78062292

CID 78062292

Cat. No.: B14724339
M. Wt: 548.7541 g/mol
InChI Key: JUBCINLKYNQBQG-UHFFFAOYSA-N
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Description

CID 78062292 is a compound registered in the PubChem database, a globally recognized repository for chemical structures and biological activities. For instance, analogous compounds like hibiscus acid (CID 6481826) and protocatechuic acid (CID 72) are characterized by their phenolic structures and roles in antioxidant activity .

Properties

Molecular Formula

Al2Ho3

Molecular Weight

548.7541 g/mol

InChI

InChI=1S/2Al.3Ho

InChI Key

JUBCINLKYNQBQG-UHFFFAOYSA-N

Canonical SMILES

[Al].[Al].[Ho].[Ho].[Ho]

Origin of Product

United States

Preparation Methods

The synthesis of CID 78062292 involves specific synthetic routes and reaction conditions. While detailed synthetic routes are proprietary and often patented, general methods include the use of organic solvents and catalysts under controlled temperature and pressure conditions. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Mechanistic Analysis

Reaction mechanisms involve detailed descriptions of reactant-to-product pathways, including intermediates, transition states, and stereochemical factors . For CID 78062292 , key aspects to investigate would include:

  • Functional group transformations : Changes in bonding or electronic structure during reactions.

  • Catalyst involvement : Role of external agents in accelerating reaction rates.

  • Reaction conditions : Temperature, solvent, or pH dependencies.

Data Sources for Reaction Information

Specialized databases like Current Chemical Reactions (CCR) and Reaxys index reaction data, including:

DatabaseKey FeaturesRelevance
PubChem Links to literature references, physical/chemical properties Provides foundational compound data
Beilstein/Gmelin Detailed synthesis methods and reaction pathways Useful for analogous compounds
Patent Analysis Reaction parameters (e.g., yields, conditions) from intellectual property filings Identifies industrial applications

Reaction Monitoring Techniques

For uncharacterized compounds like This compound , experimental methods such as:

  • NMR spectroscopy : Tracks intermediate formation.

  • HPLC/GC-MS : Quantifies products and byproducts.

  • Electrochemistry : Assesses redox pathways (e.g., via electrode interfaces) .

Computational Modeling

  • Density Functional Theory (DFT) : Predicts transition states and activation barriers.

  • Molecular dynamics simulations : Maps reaction trajectories.

Data Gaps

  • Limited mechanistic details : Absence of reaction pathway data in major databases .

  • Structural complexity : If This compound contains rare elements or functional groups, standard reactivity models may not apply.

Methodological Recommendations

  • Consult specialized libraries : Search Current Chemical Reactions or Index Chemicus for analogous reactions .

  • Collaborate with contributors : Contact authors who synthesized the compound (if known) for unpublished data.

  • Leverage electrochemical methods : Apply recent advances in electrocatalysis to probe reactivity .

Scientific Research Applications

CID 78062292 has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and catalysis. In biology, it serves as a probe for studying biochemical pathways and molecular interactions. In medicine, it is investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases. In industry, it is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 78062292 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • LogP Differences : CID 2049887 exhibits higher lipophilicity (LogP 1.57) compared to hibiscus acid (LogP -0.34), suggesting varied membrane permeability and distribution in biological systems.
  • Solubility : Hibiscus acid’s higher solubility aligns with its polar functional groups (e.g., carboxylic acids), whereas CID 2049887’s lower solubility may reflect aromatic and halogenated substituents .

Analytical Techniques for Structural Comparison

Collision-Induced Dissociation (CID) in mass spectrometry (MS) is a critical tool for differentiating structural isomers. For example, demonstrates how source-induced CID fragmentation patterns distinguish ginsenoside Rf and pseudoginsenoside F11, which share identical molecular formulas but differ in glycosidic linkages . Similarly, CID voltage and charge state correlations () could be applied to resolve fragmentation pathways of this compound and analogs .

Research Findings and Limitations

Pharmacological Potential

While direct data on this compound is lacking, and highlight probiotics and bifidobacteria (e.g., CID-associated metabolites) in mitigating chemotherapy-induced diarrhea (CID), suggesting that structurally similar compounds may modulate gastrointestinal or inflammatory pathways .

Technical Limitations

  • Data Availability : The absence of explicit structural or experimental data for CID 78062293 necessitates reliance on analog-based extrapolation.
  • Methodological Gaps: Techniques like LC-ESI-MS () and CID voltage optimization () require validation for novel compounds .

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